
N4-benzoyl-2',3'-dideoxycytidine
Overview
Description
N4-Benzoyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog with the empirical formula C16H17N3O4 and a molecular weight of 315.32 g/mol . This compound is structurally related to cytidine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a benzoyl group at the N4 position. These modifications confer unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N4-Benzoyl-2’,3’-dideoxycytidine typically involves the following steps:
Protection of the cytidine molecule: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Benzoylation: The N4 position of the cytidine molecule is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The protecting groups at the 2’ and 3’ positions are removed to yield N4-Benzoyl-2’,3’-dideoxycytidine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Chemical Reactions Analysis
N4-Benzoyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzoyl group or other functional groups.
Substitution: The benzoyl group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Properties
N4-benzoyl-2',3'-dideoxycytidine exhibits significant antiviral activity, particularly against several viruses, including:
- Human Immunodeficiency Virus (HIV)
- Hepatitis Viruses
- Zika Virus
- West Nile Virus
Synthesis and Structural Modifications
The synthesis of this compound typically follows these steps:
- Protection of Hydroxyl Groups: The hydroxyl groups at the 2' and 3' positions are protected to prevent unwanted reactions during synthesis.
- Benzoylation: The N4 position is benzoylated using benzoyl chloride in the presence of a base like pyridine.
- Deprotection: Finally, the protecting groups are removed to yield the desired compound.
This synthetic pathway allows for the production of BdC with high purity and yield, making it suitable for research applications.
Research Applications
This compound is utilized in various research domains:
3.1. Medicinal Chemistry
- Development of Antiviral Agents: BdC serves as a template for designing new antiviral compounds. Its structural modifications can lead to derivatives with enhanced efficacy against resistant viral strains.
3.2. Biochemical Studies
- Nucleoside Metabolism: Researchers use BdC to study the metabolism of nucleosides and their analogs within cellular systems, providing insights into drug interactions and efficacy.
3.3. Pharmaceutical Development
- Reference Compound: In analytical chemistry, BdC is employed as a reference standard in the development and validation of analytical methods for nucleoside drugs .
5.1. Antiviral Efficacy Against Zika Virus
A recent study demonstrated that BdC effectively reduces Zika virus titers in infected cell cultures. This was attributed to its ability to interfere with viral RNA synthesis, showcasing its potential as a therapeutic agent against emerging viral infections .
5.2. Synthesis Innovations
Innovative synthesis methods have been developed for BdC derivatives, enabling automated coupling procedures that enhance production efficiency. These advancements facilitate large-scale syntheses necessary for extensive mechanistic studies .
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’,3’-dideoxycytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
N4-Benzoyl-2’,3’-dideoxycytidine is unique due to its specific structural modifications. Similar compounds include:
2’,3’-Dideoxycytidine: Lacks the benzoyl group at the N4 position.
N4-Benzoylcytosine: Contains the benzoyl group but retains the hydroxyl groups at the 2’ and 3’ positions.
These structural differences result in variations in their chemical and biological properties, making N4-Benzoyl-2’,3’-dideoxycytidine a distinct compound with unique applications and mechanisms of action.
Biological Activity
N4-benzoyl-2',3'-dideoxycytidine (Bz-ddC) is a synthetic nucleoside analog that has garnered attention for its potential antiviral and anticancer properties. It belongs to the class of 2',3'-dideoxynucleosides, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification enhances its ability to interfere with nucleic acid synthesis, making it a candidate for therapeutic applications.
Chemical Structure
The empirical formula of this compound is C16H17N3O4, with a molecular weight of 315.32 g/mol. The structural features include:
- Benzoyl group at the N4 position
- Dideoxy modification at the 2' and 3' positions
This compound acts primarily by integrating into viral nucleic acids, disrupting their synthesis. It targets key enzymes involved in nucleic acid metabolism, such as:
- DNA polymerases
- Reverse transcriptases
This inhibition leads to reduced viral replication and has potential applications in treating various viral infections.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against:
- Human Immunodeficiency Virus (HIV)
- Hepatitis viruses
Preclinical studies have shown that Bz-ddC can selectively target infected cells while sparing healthy ones, enhancing its therapeutic potential. The compound's mechanism involves interference with viral replication processes, which can be summarized as follows:
- Incorporation into Viral RNA/DNA : Bz-ddC mimics natural nucleotides, leading to chain termination during replication.
- Inhibition of Viral Enzymes : The compound binds to reverse transcriptase and other viral polymerases, preventing effective viral genome replication.
Anticancer Activity
In addition to its antiviral effects, this compound has shown promise in cancer research. Its ability to inhibit cellular proliferation suggests potential applications in oncology, particularly against certain tumor cell lines.
Comparative Analysis with Related Compounds
The unique structural modifications of this compound differentiate it from other nucleoside analogs. A comparison table is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Benzoyl group at N4 | Antiviral activity against HIV and hepatitis viruses |
2',3'-Dideoxycytidine | No acyl substitutions | Antiviral activity against HIV |
Acyclovir | Purine analogue | Antiviral activity against herpes viruses |
Lamivudine | Nucleoside analogue | Antiviral activity against HIV and hepatitis B |
This table highlights how this compound's specific acyl substitutions enhance its binding affinity to viral enzymes compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antiviral Efficacy Against HIV : A study demonstrated that Bz-ddC effectively reduced viral loads in infected cell cultures, showcasing its potential as an antiviral agent.
- Mechanistic Studies : Research involving kinetic assays revealed that Bz-ddC exhibits a competitive inhibition pattern against reverse transcriptase, indicating its potential effectiveness in therapeutic settings.
- Safety Profile : Preliminary toxicity assessments suggest that Bz-ddC has a favorable safety profile, with minimal cytotoxic effects on healthy cells compared to infected ones.
Properties
IUPAC Name |
N-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-10-12-6-7-14(23-12)19-9-8-13(18-16(19)22)17-15(21)11-4-2-1-3-5-11/h1-5,8-9,12,14,20H,6-7,10H2,(H,17,18,21,22)/t12-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZQYMMFALYKCO-GXTWGEPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350423 | |
Record name | N4-benzoyl-2',3'-dideoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120885-60-1 | |
Record name | N4-benzoyl-2',3'-dideoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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